molecular formula C11H10BrN5O2 B7757304 5-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

5-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

Cat. No.: B7757304
M. Wt: 324.13 g/mol
InChI Key: RAZZEFCCZYPJRG-WLRTZDKTSA-N
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Description

5-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazine ring, a brominated hydroxybenzylidene moiety, and a hydrazinyl linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol typically involves the following steps:

  • Formation of the Benzylidene Hydrazone Intermediate

      Reactants: 5-bromo-2-hydroxybenzaldehyde and hydrazine hydrate.

      Conditions: The reaction is usually carried out in ethanol under reflux conditions for several hours to form the benzylidene hydrazone intermediate.

  • Cyclization to Form the Triazine Ring

      Reactants: The benzylidene hydrazone intermediate and 6-methyl-1,2,4-triazin-3-one.

      Conditions: The cyclization reaction is typically performed in the presence of a base such as sodium ethoxide in ethanol, leading to the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazinyl linkage, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for the development of new antibiotics.

    Anticancer Research: The compound has been investigated for its potential cytotoxic effects against various cancer cell lines, indicating its promise as a lead compound in anticancer drug development.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments for industrial applications.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol varies depending on its application:

    Antimicrobial Activity: The compound likely disrupts microbial cell membranes or interferes with essential enzymatic processes, leading to cell death.

    Anticancer Activity: It may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by inhibiting key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound, known for its antimicrobial properties.

    6-methyl-1,2,4-triazin-3-one: Another precursor, commonly used in the synthesis of various triazine derivatives.

    Hydrazine Derivatives: Compounds containing hydrazinyl linkages, often studied for their biological activities.

Uniqueness

5-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol stands out due to its combined structural features, which confer unique reactivity and a broad spectrum of potential applications. Its ability to form stable complexes with metals and its biological activity make it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

5-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O2/c1-6-10(14-11(19)17-15-6)16-13-5-7-4-8(12)2-3-9(7)18/h2-5,18H,1H3,(H2,14,16,17,19)/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZZEFCCZYPJRG-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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